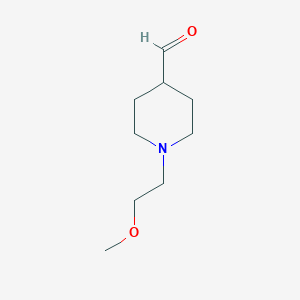

1-(2-Methoxyethyl)piperidine-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOCNXUPXVNEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342435-23-8 | |

| Record name | 1-(2-methoxyethyl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with appropriate aldehyde precursors. One common method involves the use of 4-piperidone as a starting material, which undergoes a series of reactions including alkylation and oxidation to introduce the methoxyethyl group and the aldehyde functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde can be reduced to form alcohols.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can react with the methoxyethyl group under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

1-(2-Methoxyethyl)piperidine-4-carbaldehyde can be characterized by its molecular formula and a molecular weight of approximately 181.22 g/mol. The compound features a piperidine ring with a methoxyethyl side chain and an aldehyde functional group, which contributes to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various biologically active compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of novel piperidine derivatives using this compound as a starting material. These derivatives exhibited significant activity against specific targets such as monoamine oxidase (MAO) and were evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease .

Antimicrobial Activity

Research has indicated that piperidine derivatives, including those derived from this compound, possess antimicrobial properties. A series of synthesized compounds showed effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Neuropharmacology

The compound's structural features make it a candidate for neuropharmacological applications. Investigations into its effects on neurotransmitter systems have shown promise in modulating pathways involved in mood regulation and cognitive function. For instance, derivatives have been studied for their ability to inhibit reuptake mechanisms of serotonin and norepinephrine .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyethyl group may also influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related piperidine derivatives (Table 1):

Key Observations :

- The carbaldehyde group in the target compound distinguishes it from esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid) and amides (e.g., piperidine-4-carboxamide derivatives) .

- Piperazine analogs (e.g., 1-(2-Methoxyethyl)piperazine) lack the aldehyde functionality and exhibit different nitrogen hybridization, affecting their hydrogen-bonding capacity .

Physicochemical Properties

Data from analogous compounds (Table 2):

Key Observations :

- The carbaldehyde group contributes to a moderate topological polar surface area (TPSA) of 35.8 Ų, suggesting better membrane permeability compared to carboxylic acid derivatives (TPSA >60 Ų) .

- The absence of hydrogen bond donors in the target compound may enhance BBB permeability relative to carboxamide analogs .

Biological Activity

1-(2-Methoxyethyl)piperidine-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound consists of a piperidine ring substituted with a methoxyethyl group and a carbaldehyde functional group. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, including this compound. This compound has been evaluated for its efficacy against various viral infections. For instance, compounds with similar piperidine structures have shown promising results in inhibiting the Ebola virus by interfering with viral entry mechanisms. The structure-activity relationship (SAR) indicates that modifications on the piperidine core can enhance antiviral potency .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has also been investigated. Substituted piperidines are known to influence GABAergic signaling, which plays a crucial role in the central nervous system. For example, certain derivatives have been reported to act as inhibitors of GABA transporters, potentially leading to increased GABA levels in synaptic clefts . The modulation of GABAergic transmission may offer therapeutic avenues for conditions such as anxiety and epilepsy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Viral Entry Inhibition : Similar compounds have been shown to inhibit viral entry by binding to host cell receptors essential for viral fusion and entry .

- GABA Transporter Inhibition : By inhibiting GABA transporters, the compound may enhance GABAergic transmission, providing neuroprotective effects and potential treatment for neurological disorders .

Study 1: Antiviral Efficacy

In a recent study evaluating various piperidine derivatives for their antiviral properties, this compound was included in a screening assay against the Ebola virus. The results indicated that analogs with similar structural motifs exhibited EC50 values in the submicromolar range, suggesting significant antiviral activity .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Toremifene) | 0.38 | 7 |

Study 2: Neuropharmacological Assessment

Another investigation focused on the effects of piperidine derivatives on GABA transporter activity. The study found that modifications at the 4-position of the piperidine ring significantly influenced inhibitory potency. For instance, compounds with electron-donating groups showed enhanced binding affinity to GABA transporters, indicating that structural variations could optimize therapeutic effects .

| Compound | pIC50 | Mechanism |

|---|---|---|

| This compound | TBD | GABA Transporter Inhibitor |

| (S)-SNAP-5114 | 5.89 | mGAT4 Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.